N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c1-25-15-12-20-16-19(10-11-21(20)25)22(26-13-6-3-7-14-26)17-24-23(27)18-8-4-2-5-9-18/h2,4-5,8-11,16,22H,3,6-7,12-15,17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWOXFTMDYDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the indoline derivative: Starting with an indole compound, methylation can be achieved using methyl iodide in the presence of a base.
Attachment of the piperidine ring: This can be done through a nucleophilic substitution reaction where the indoline derivative reacts with a piperidine derivative.
Formation of the benzamide: The final step involves the reaction of the intermediate compound with benzoyl chloride in the presence of a base to form the benzamide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline or piperidine rings.
Reduction: Reduction reactions could potentially reduce any carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide may have various applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 1-methylindolin-5-yl group distinguishes it from simpler aryl substituents (e.g., dimethoxyphenyl in Rip-B) or radioiodinated moieties in [125I]PIMBA.
- The piperidine ring in the target compound contrasts with pyrrolidine (5-membered) in derivatives, which may alter conformational flexibility and receptor binding .
- Thioether-linked heterocycles in compounds demonstrate how non-amide substituents expand therapeutic scope .
Pharmacological Activity
Sigma Receptor Binding
Benzamides with piperidinyl-ethyl groups, such as [125I]PIMBA, exhibit high affinity for sigma receptors (Kd = 5.80 nM for sigma-1, Bmax = 1800 fmol/mg protein in DU-145 prostate cancer cells) .
Anticancer Potential
- Rip-B (): No direct anticancer data provided, but its dimethoxyphenyl group is common in cytotoxic agents.
- Thioether benzamides (): Designed for cancer treatment, with thiazole/isoxazole groups enhancing metabolic stability .
- Target Compound : The indoline moiety, often found in kinase inhibitors, may confer unique antiproliferative effects, though this requires validation.
Biological Activity
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes an indoline moiety, a piperidine ring, and a benzamide functional group, which contribute to its pharmacological properties. The exploration of its biological activity is critical for understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.49 g/mol. Its structure is characterized by the following key components:
- Indoline moiety : Known for diverse biological activities, including anticancer and anti-inflammatory properties.
- Piperidine ring : Often associated with neuroactive compounds.
- Benzamide group : Provides stability and enhances interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, indole derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Neuropharmacological Effects
The piperidine component suggests potential neuropharmacological effects. Compounds that modulate neurotransmitter systems can influence conditions such as anxiety and depression. Preliminary studies indicate that related benzamides have been evaluated for their neuroleptic activities, showing promising results in reducing stereotyped behaviors in animal models .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in various biological pathways. For example, it may act on phosphodiesterase enzymes (PDEs), which play crucial roles in cellular signaling and are implicated in diseases such as Type II diabetes .
In Vitro Studies
Several in vitro studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For example, a study reported that derivatives of benzamides showed enhanced cytotoxicity against human cancer cell lines, suggesting that modifications to the benzamide structure can significantly impact biological activity.
Animal Models
In vivo studies using animal models have provided insights into the pharmacokinetics and efficacy of related compounds. One study highlighted that certain benzamide derivatives exhibited significant antipsychotic effects without the typical side effects associated with classical neuroleptics, indicating a favorable safety profile .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
